molecular formula C18H24ClN3O2 B571199 Pancopride CAS No. 121243-20-7

Pancopride

Cat. No. B571199
CAS RN: 121243-20-7
M. Wt: 349.859
InChI Key: DBQMQBCSKXTCIJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pancopride is a member of benzamides.

Scientific Research Applications

Pharmacokinetics and Tolerance in Healthy Volunteers

Pancopride, a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, has shown antiemetic properties in animal models. Its tolerance and pharmacokinetics were studied in healthy male volunteers through single-dose studies. The studies indicated that Pancopride was well tolerated at various doses, showing no significant effects on vital signs or adverse events, particularly gastrointestinal effects at higher oral doses. Pharmacokinetic parameters suggested linear kinetics over certain dose ranges, with a portion of unchanged Pancopride recoverable in urine Dewland, Pérez Campos, & Martinez-Tobed, 1995.

Antiemetic Efficacy Against Cytotoxic Drug-Induced Emesis

Pancopride has been effective orally and parenterally against cytotoxic drug-induced emesis. It displayed high affinity for 5-HT3 receptors and antagonized serotonin-induced bradycardia in animal models. In clinical trials, Pancopride significantly inhibited vomiting episodes induced by cisplatin in dogs, suggesting its potential for treating cytostatic-induced emesis in humans Fernández, Puig, Beleta, Doménech, Bou, Berga, Gristwood, & Roberts, 1992.

Repeated Dose Pharmacokinetics

A study assessed Pancopride's pharmacokinetic profile after repeated oral doses in healthy volunteers. The findings indicated that the pharmacokinetics of Pancopride were not altered after repeated dose administration, with safety parameters showing no clinically relevant changes. This suggests Pancopride's stability and tolerability over multiple dosing Salvà, Costa, Pérez-Campos, & Martinez-Tobed, 1994.

Comparison with Other Antiemetics

In a double-blind study, Pancopride demonstrated complete protection from nausea and vomiting in a significant portion of patients treated with highly emetogenic chemotherapy. When combined with dexamethasone, the efficacy increased, indicating that Pancopride's antiemetic efficacy can be enhanced with combination therapy Aranda, Barneto, Rubio, Gonzalez, Garcia, & Pérez, 1995.

Lack of Effect on Lower Oesophageal Sphincter Pressure

A study evaluating the effects of Pancopride on lower oesophageal sphincter pressure in volunteers found no clinically relevant effect. This suggests that Pancopride does not adversely affect this aspect of gastrointestinal function, an important consideration given its antiemetic properties Grande, Lacima, Pérez, & Zayas, 1995.

Meta-analysis in Oncology

A meta-analysis on the antiemetic efficacy of Pancopride in high and moderately emetogenic chemotherapy indicated no significant differences in efficacy across different doses of the drug. The study highlighted the importance of considering dosing when evaluating Pancopride's effectiveness in clinical settings Pérez Campos, 1994.

properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMQBCSKXTCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923732
Record name 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121243-20-7
Record name 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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